1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various biological targets . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals .
Mode of Action
The trifluoromethyl group is known to participate in various chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The pyrrolidine ring, due to its sp3-hybridization, allows efficient exploration of the pharmacophore space .
Biochemical Pathways
Pyrrolidine analogs have been reported to have diverse therapeutic applications, including anti-inflammatory, antiviral, and antituberculosis effects .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The trifluoromethyl group has been reported to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound may inhibit specific kinases, resulting in changes in phosphorylation patterns and downstream signaling events . These effects can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, the trifluoromethyl group can participate in hydrophobic interactions, stabilizing the compound’s binding to target proteins . These interactions can result in the modulation of enzyme activity and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation rates can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic transformations can affect the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to cross cell membranes and accumulate in hydrophobic regions . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells.
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with biological activity.
Trifluoromethylbenzenesulfonamide: Shares the trifluoromethyl and sulfonyl groups but lacks the pyrrolidine ring.
Uniqueness
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of its trifluoromethyl, sulfonyl, and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNZZKHRKJIGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380631 | |
Record name | 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251096-97-6 | |
Record name | 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 251096-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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